4-Bromobenzyl-d4 Bromide 4-Bromobenzyl-d4 Bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210221
InChI:
SMILES:
Molecular Formula: C₇H₂D₄Br₂
Molecular Weight: 253.96

4-Bromobenzyl-d4 Bromide

CAS No.:

Cat. No.: VC0210221

Molecular Formula: C₇H₂D₄Br₂

Molecular Weight: 253.96

* For research use only. Not for human or veterinary use.

4-Bromobenzyl-d4 Bromide -

Specification

Molecular Formula C₇H₂D₄Br₂
Molecular Weight 253.96

Introduction

Chemical Identity and Structure

4-Bromobenzyl-d4 Bromide, also known as 1-bromo-4-(bromomethyl)-2,3,5,6-tetradeuteriobenzene, is a deuterated analog of 4-Bromobenzyl bromide. It has the following identifiers and structural details:

ParameterValue
CAS Number2708280-84-4
Molecular FormulaC₇H₂Br₂D₄
Molecular Weight253.955 g/mol
Synonyms4-Bromobenzyl-2,3,5,6-d4 Bromide; α,p-Dibromotoluene-d4
InChIInChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D
SMILES[2H]c1c([2H])c(CBr)c([2H])c([2H])c1Br

The structural configuration features a benzene ring with four deuterium atoms substituting the hydrogens at positions 2, 3, 5, and 6, while maintaining a bromine atom at position 4 and a bromomethyl group (CH₂Br) attached to position 1 .

Physical and Chemical Properties

The physical and chemical properties of 4-Bromobenzyl-d4 Bromide are similar to its non-deuterated counterpart, with some minor differences due to the isotope effect:

PropertyValue
Physical StateSolid at room temperature
SolubilitySlightly soluble in DMSO and methanol
Purity (Commercial)≥98% chemical purity, 99 atom % D
Storage ConditionsRoom temperature in a closed container, away from light and moisture
StabilitySensitive to light and moisture

The compound should be stored in an inert atmosphere and kept in a cool, dark place to maintain its stability .

Synthesis and Preparation Methods

While the search results don't provide specific synthetic routes for 4-Bromobenzyl-d4 Bromide, its preparation likely follows similar methods to those used for the non-deuterated analog, with appropriate modifications to incorporate deuterium atoms:

  • Deuteration of 4-Bromobenzyl bromide through hydrogen-deuterium exchange

  • Direct bromination of deuterated p-bromotoluene derivatives

  • Photochemical bromination reactions using deuterated precursors

These synthetic approaches would require specialized conditions to ensure the selective incorporation of deuterium at the desired positions.

Spectroscopic Properties

The deuterium labeling significantly affects the spectroscopic characteristics of the compound, particularly in NMR spectroscopy:

NMR Spectroscopy

In ¹H NMR, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 would be absent due to deuterium substitution. This results in a simplified spectrum compared to the non-deuterated analog, showing primarily the signal for the methylene (-CH₂Br) protons .

Mass Spectrometry

The mass spectrum would show a molecular ion peak at m/z ≈ 252, with a characteristic isotope pattern due to the presence of two bromine atoms and four deuterium atoms. This distinctive pattern can be used for identification and quantification purposes .

Applications in Scientific Research

4-Bromobenzyl-d4 Bromide has several important applications in scientific research and analytical chemistry:

Analytical Applications

The compound serves as a valuable reference standard in analytical chemistry, particularly for:

  • Mass spectrometry analysis as an internal standard

  • NMR studies requiring deuterated reference compounds

  • Isotope dilution techniques for quantitative analysis

Synthetic Applications

As a deuterated building block, it can be used in:

  • Synthesis of deuterium-labeled compounds for metabolic studies

  • Preparation of deuterated pharmaceuticals for pharmacokinetic investigations

  • Chemical reaction mechanism studies where isotope effects provide valuable insights

Reaction Chemistry

Like its non-deuterated counterpart, 4-Bromobenzyl-d4 Bromide can participate in various chemical transformations, such as:

  • Oxidation reactions (e.g., conversion to 4-bromobenzoic acid using Oxone)

  • Nucleophilic substitution reactions at the benzylic position

  • Cross-coupling reactions leveraging the bromide functionality

  • Amination reactions to form deuterated amines

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